3-氯-4-羟基-5-甲基苯甲腈

描述

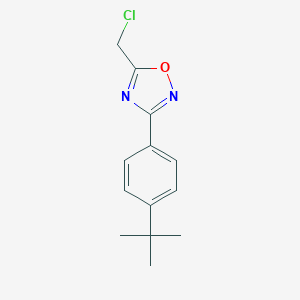

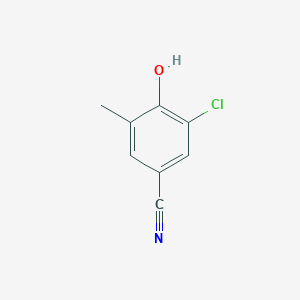

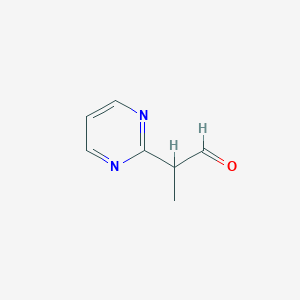

3-Chloro-4-hydroxy-5-methylbenzonitrile is a chemical compound with the molecular formula C8H6ClNO. It has a molecular weight of 167.59 . This compound is used in various research and industrial applications .

Molecular Structure Analysis

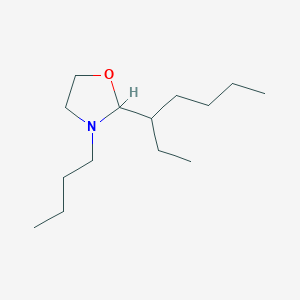

The molecular structure of 3-Chloro-4-hydroxy-5-methylbenzonitrile consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a methyl group at positions 3, 4, and 5 respectively. The benzene ring also carries a nitrile group .科学研究应用

Photochemical Properties and Reactions

Research by Bonnichon et al. (1999) explored the photochemistry of substituted 4-halogenophenols, including the effects of CN substituents on their behavior in aqueous solutions. This study, using transient absorption spectroscopy and product analysis, detected and identified transient species converted into various photoproducts, highlighting the influence of CN substitution on photochemical reactions. These findings suggest that compounds like 3-Chloro-4-hydroxy-5-methylbenzonitrile could be of interest in studies investigating photochemical processes and the design of photo-responsive materials (Bonnichon, Grabner, Guyot, & Richard, 1999).

Chemical Synthesis and Modification

A study by Zheng et al. (2009) reported on an improved synthesis method for derivatives of isoquinolin-3-ol, starting from similar benzonitrile compounds. This research demonstrates the potential for chemical modifications and syntheses involving halogenated benzonitriles, suggesting that 3-Chloro-4-hydroxy-5-methylbenzonitrile could serve as a precursor or intermediate in the synthesis of complex organic compounds (Zheng, Wang, Scola, & D'Andrea, 2009).

Nucleophilic Substitution Reactions

Guo et al. (2008) explored the reactivity of meta-halo-3-methylbenzonitrile derivatives towards aromatic nucleophilic substitution, incorporating a microwave system in their synthesis method. Their findings on the reactivity and substitution yields of different halogenated precursors underline the potential utility of halogenated benzonitriles like 3-Chloro-4-hydroxy-5-methylbenzonitrile in nucleophilic substitution reactions, which are foundational in organic synthesis and medicinal chemistry (Guo, Alagille, Tamagnan, Price, & Baldwin, 2008).

Corrosion Inhibition

Research on 2-aminobenzene-1,3-dicarbonitriles by Verma, Quraishi, and Singh (2015) investigated their effectiveness as corrosion inhibitors on mild steel, revealing that such compounds can significantly reduce corrosion in acidic environments. This suggests that structurally similar compounds, potentially including 3-Chloro-4-hydroxy-5-methylbenzonitrile, could have applications in corrosion protection, highlighting the importance of understanding the chemical properties and interactions of halogenated benzonitriles (Verma, Quraishi, & Singh, 2015).

安全和危害

Safety information for 3-Chloro-4-hydroxy-5-methylbenzonitrile indicates that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

3-chloro-4-hydroxy-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-5-2-6(4-10)3-7(9)8(5)11/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZDCHYPSLUZID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597623 | |

| Record name | 3-Chloro-4-hydroxy-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-hydroxy-5-methylbenzonitrile | |

CAS RN |

173900-45-3 | |

| Record name | 3-Chloro-4-hydroxy-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one](/img/structure/B68485.png)

![3-Chloro-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B68493.png)